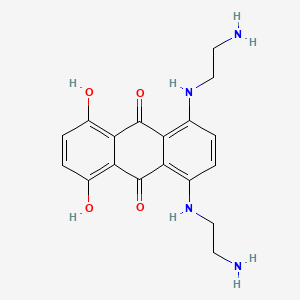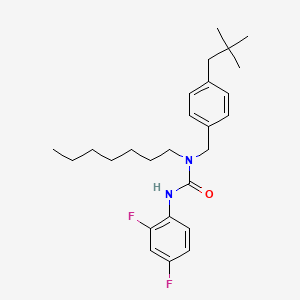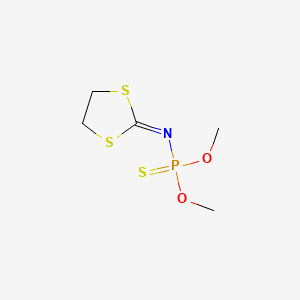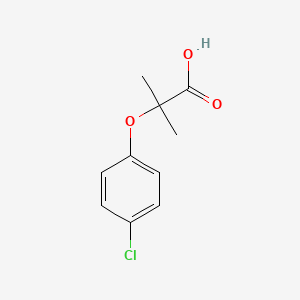
克罗非布酸
概述
描述
Clofibric acid, with the IUPAC name 2-(4-chlorophenoxy)-2-methylpropanoic acid, is a biologically active metabolite of lipid-lowering drugs such as clofibrate, etofibrate, and theofibrate . It has the molecular formula C₁₀H₁₁ClO₃ and is known for its role in reducing blood lipid levels. Clofibric acid has been detected in various environmental settings, including Swiss lakes and the North Sea, due to its persistence and resistance to biodegradation .
科学研究应用
氯贝特酸在科学研究中有几个应用:
化学: 在环境化学研究中用作参考化合物,以监测水污染和降解途径.
生物学: 研究其对水生生物的影响,因为其在环境中具有持久性.
工业: 用于开发药物以及作为分析化学中的标准物质.
作用机制
氯贝特酸通过激活过氧化物酶体增殖物激活受体α (PPARα) 发挥作用,PPARα 在脂质代谢中起着至关重要的作用。PPARα 的激活会导致脂蛋白脂肪酶活性的增加,促进甘油三酯的分解以及极低密度脂蛋白 (VLDL) 向低密度脂蛋白 (LDL) 和高密度脂蛋白 (HDL) 的转化 。这种机制有助于降低血脂水平和控制高脂血症 。
生化分析
Biochemical Properties
Clofibric acid is known to interact with extrahepatic lipoprotein lipase (LL) . It increases the activity of this enzyme, thereby increasing lipoprotein triglyceride lipolysis . This interaction plays a crucial role in the biochemical reactions involving clofibric acid.
Cellular Effects
Clofibric acid influences cell function by altering lipid metabolism. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .
Molecular Mechanism
The molecular mechanism of action of clofibric acid involves its binding to and activation of extrahepatic lipoprotein lipase (LL) . This binding increases lipoprotein triglyceride lipolysis, leading to changes in the composition of lipoproteins in the body .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of clofibric acid in laboratory settings are limited, it’s known that clofibric acid is a persistent compound in the environment . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Clofibric acid is involved in the lipid metabolism pathway . It interacts with the enzyme extrahepatic lipoprotein lipase (LL), influencing the metabolism of lipoproteins .
准备方法
合成路线和反应条件: 氯贝特酸可通过在碱如氢氧化钠存在下,4-氯苯酚与异丁酸反应合成。该反应通常涉及在回流条件下加热混合物,以促进酯的形成,然后将其水解以生成氯贝特酸 。
工业生产方法: 氯贝特酸的工业生产涉及类似的合成路线,但规模更大。该过程包括使用高纯度试剂和受控反应条件,以确保最终产品的一致质量。反应混合物通常经过纯化步骤,如重结晶,以获得纯氯贝特酸 。
化学反应分析
反应类型: 氯贝特酸会发生各种化学反应,包括:
氧化: 氯贝特酸可以氧化成相应的羧酸。
还原: 氯贝特酸的还原可以生成醇衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用如氢化锂铝或硼氢化钠等还原剂。
主要产物:
氧化: 形成羧酸。
还原: 形成醇衍生物。
取代: 形成取代的苯氧基衍生物.
相似化合物的比较
氯贝特酸属于纤维酸类,纤维酸类用于降低血液中的脂质水平。类似的化合物包括:
氯贝特: 氯贝特酸的母体化合物,用于治疗高脂血症.
依托菲酯: 另一种降脂药,代谢为氯贝特酸.
西妥菲酯: 与氯贝特和依托菲酯类似,也代谢为氯贝特酸.
独特性: 氯贝特酸的独特之处在于其在环境中的持久性和其作为多种降脂药物的代谢产物的角色。其化学结构使其能够发生各种反应,使其成为研究和工业应用的多功能化合物 。
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040661 | |
| Record name | Clofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882-09-7 | |
| Record name | Clofibric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofibric acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | clofibric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | clofibric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-chlorophenoxy)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFIBRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
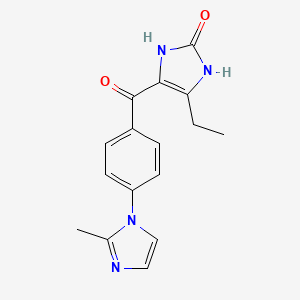

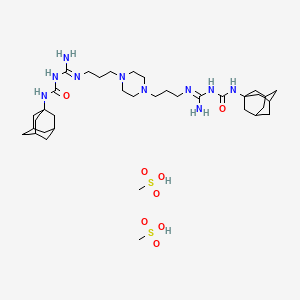
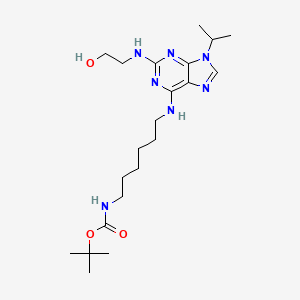
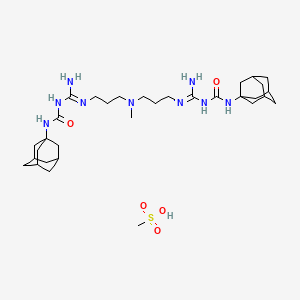

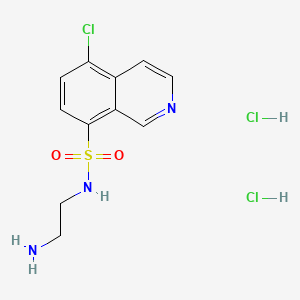

![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)
